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Abstract
Caldaret (MCC-135) is a novel intracellular calcium-handling modulator investigated for its

cardioprotective effects in the context of ischemia-reperfusion injury. This technical guide

provides a comprehensive overview of the preclinical and clinical research on Caldaret, with a

focus on its mechanism of action, experimental protocols, and quantitative data. The document

is intended to serve as a resource for researchers and drug development professionals

exploring therapeutic strategies for cardioprotection.

Introduction
Myocardial ischemia-reperfusion injury is a complex pathological process that contributes

significantly to the morbidity and mortality associated with acute myocardial infarction. A key

event in this process is the dysregulation of intracellular calcium homeostasis, leading to

calcium overload, mitochondrial dysfunction, and ultimately, cardiomyocyte death. Caldaret
(MCC-135) has emerged as a potential therapeutic agent that targets this critical aspect of

ischemia-reperfusion injury. This guide will delve into the scientific evidence surrounding

Caldaret's cardioprotective potential.
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Caldaret's primary mechanism of action revolves around the modulation of intracellular calcium

handling in cardiomyocytes. It is proposed to exert its effects through two main pathways:

Inhibition of the reverse-mode Na+/Ca2+ exchanger (NCX): During ischemia and early

reperfusion, intracellular sodium concentration increases, leading to the reversal of the NCX.

This results in an influx of calcium into the cardiomyocyte, contributing to calcium overload.

Caldaret is believed to inhibit this reverse-mode activity, thereby attenuating the rise in

intracellular calcium.

Enhancement of sarcoplasmic reticulum (SR) Ca2+ uptake: Caldaret may also promote the

sequestration of calcium into the sarcoplasmic reticulum by enhancing the activity of the SR

Ca2+-ATPase (SERCA). This action would further contribute to lowering cytosolic calcium

levels and restoring calcium homeostasis.

By mitigating intracellular calcium overload, Caldaret is hypothesized to protect

cardiomyocytes from the detrimental downstream consequences, including mitochondrial

dysfunction, activation of proteases, and induction of apoptosis.

Preclinical Evidence: Canine Model of Myocardial
Infarction
A pivotal preclinical study investigated the cardioprotective effects of Caldaret in a canine

model of myocardial infarction.[1]

Experimental Protocol: Canine Myocardial Infarction
Model
The following protocol was employed in the study by Kawasumi et al. (2007):

Animal Preparation: Adult mongrel dogs were anesthetized, and a thoracotomy was

performed to expose the heart.

Ischemia Induction: The left circumflex coronary artery (LCX) was occluded for 90 minutes to

induce myocardial ischemia.
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Drug Administration: Fifteen minutes before reperfusion, a continuous intravenous infusion of

Caldaret (3 or 30 µg/kg/hour), diltiazem (2000 µg/kg/hour as a positive control), or saline

(vehicle control) was initiated and continued for 30 minutes.

Reperfusion: The coronary artery occlusion was released, and the myocardium was

reperfused for 4 hours.

Hemodynamic Monitoring: Throughout the experiment, parameters such as heart rate, blood

pressure, and left ventricular pressure were continuously monitored.

Infarct Size Measurement: After the reperfusion period, the hearts were excised. The area at

risk was determined by perfusing the coronary arteries with Evans blue dye, and the infarct

size was quantified by incubating heart slices in 1% triphenyltetrazolium chloride (TTC)

solution. The infarct size was expressed as a percentage of the area at risk.

Quantitative Data: Infarct Size and Hemodynamics
The study demonstrated a significant reduction in infarct size in the Caldaret-treated groups

compared to the control group.

Treatment Group Dose
Infarct Size (% of
Area at Risk)

Reduction in
Infarct Size (%)

Control (Saline) - 35.5 ± 4.0 -

Caldaret (Low Dose) 3 µg/kg/hour 17.3 ± 3.1 51.3

Caldaret (High Dose) 30 µg/kg/hour 10.0 ± 2.2 71.9

Diltiazem 2000 µg/kg/hour 22.7 ± 3.5 36.1

Data are presented as mean ± SEM.

Caldaret administration did not significantly alter heart rate or mean arterial pressure compared

to the control group, suggesting a direct cardioprotective effect independent of systemic

hemodynamic changes.
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The "Caldaret in ST-Elevation Myocardial Infarction" (CASTEMI) trial was a phase II clinical

study designed to evaluate the efficacy and safety of Caldaret as an adjunct to primary

percutaneous coronary intervention (PCI) in patients with acute ST-elevation myocardial

infarction (STEMI).

Experimental Protocol: CASTEMI Trial
The key aspects of the CASTEMI trial protocol were as follows:

Patient Population: Patients with a large STEMI (sum of ST-segment elevation ≥10 mm)

presenting within 6 hours of symptom onset and planned for primary PCI were enrolled.

Randomization and Blinding: Patients were randomized in a double-blind manner to receive

a 48-hour intravenous infusion of either a low dose of Caldaret (57.5 mg), a high dose of

Caldaret (172.5 mg), or a placebo.

Drug Administration: A rapid infusion of the study drug was administered over 45 minutes

during the primary PCI procedure, followed by a slower infusion for a total of 48 hours.

Primary Endpoint: The primary endpoint was the infarct size at day 7, as measured by Single

Photon Emission Computed Tomography (SPECT).

SPECT Imaging Protocol: Myocardial perfusion SPECT imaging was performed at day 7 and

day 30 to assess infarct size and left ventricular function. While the exact imaging protocol

details are not publicly available, standard clinical protocols for SPECT myocardial perfusion

imaging would have been followed, involving the injection of a radiotracer (e.g., Technetium-

99m sestamibi or tetrofosmin) at rest and imaging the distribution of the tracer in the

myocardium. The size of the perfusion defect is then quantified to determine the infarct size.

Secondary Endpoints: Secondary endpoints included infarct size at day 30, cardiac serum

markers (creatine kinase [CK], CK-MB, troponin T), and left ventricular volumes and ejection

fraction.

Quantitative Data: CASTEMI Trial Results
The overall results of the CASTEMI trial did not show a statistically significant reduction in

infarct size in the Caldaret-treated groups compared to the placebo group.
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Treatment Group Dose
Infarct Size at Day
7 (%)

Infarct Size at Day
30 (%)

Placebo - 20.0 16.1

Caldaret (Low Dose) 57.5 mg 19.5 16.8

Caldaret (High Dose) 172.5 mg 22.1 19.5

Data are presented as mean values.

However, a pre-specified subgroup analysis of patients with anterior myocardial infarction and

TIMI 0/1 flow before PCI suggested a potential benefit with the high dose of Caldaret.

Subgroup Analysis: Anterior MI with TIMI 0/1 Flow

Cardiac Biomarker High-Dose Caldaret vs. Placebo

Creatine Kinase (CK) 28% reduction (p=0.03)

CK-MB 25% reduction (p=0.026)

Troponin T 25% reduction (p=0.027)

Signaling Pathways and Mitochondrial Effects
While direct studies on Caldaret's influence on specific downstream signaling pathways and

mitochondrial function are limited, its mechanism of action allows for informed hypotheses

based on the known consequences of inhibiting the reverse-mode NCX and modulating

intracellular calcium.

Potential Downstream Signaling Pathways
Protein Kinase C (PKC): Calcium is a critical activator of several PKC isoforms. By

attenuating the rise in intracellular calcium, Caldaret may prevent the aberrant activation of

certain PKC isoforms that are implicated in mediating cell death pathways during ischemia-

reperfusion.
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Akt/ERK Pathways: The pro-survival Akt and ERK signaling pathways are known to be

involved in cardioprotection. While the direct effect of Caldaret on these pathways has not

been elucidated, modulation of intracellular calcium can influence their activity. Further

research is needed to determine if Caldaret's cardioprotective effects are mediated through

the activation of these pro-survival kinases.

Inferred Mitochondrial Effects
Mitochondria are central players in ischemia-reperfusion injury, and their function is tightly

regulated by calcium.

Mitochondrial Calcium Overload: During ischemia-reperfusion, cytosolic calcium overload

leads to excessive calcium uptake by mitochondria. This mitochondrial calcium overload

triggers the opening of the mitochondrial permeability transition pore (mPTP), a key event

leading to cell death. By inhibiting the initial rise in cytosolic calcium via NCX inhibition,

Caldaret is expected to indirectly prevent mitochondrial calcium overload and subsequent

mPTP opening.

Mitochondrial Membrane Potential: The opening of the mPTP leads to the dissipation of the

mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and cessation of

ATP synthesis. By preventing mPTP opening, Caldaret would help to preserve the

mitochondrial membrane potential and maintain cellular energy production.

Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a major source

of ROS during reperfusion. By preserving mitochondrial integrity and function, Caldaret is
likely to reduce the burst of ROS production that contributes to oxidative stress and further

cellular damage.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Proposed mechanism of Caldaret's cardioprotective action.
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Experimental Procedure
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Caption: Workflow for the canine myocardial infarction model.

Conclusion
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Caldaret has demonstrated significant cardioprotective effects in a preclinical model of

myocardial infarction by reducing infarct size. Its mechanism of action, centered on the

modulation of intracellular calcium handling, presents a rational approach to mitigating

ischemia-reperfusion injury. However, the translation of these promising preclinical findings to

the clinical setting has been challenging, as evidenced by the overall neutral results of the

CASTEMI trial. The subgroup analysis of the CASTEMI trial suggests that there may be a

specific patient population that could benefit from Caldaret treatment, warranting further

investigation. Future research should focus on elucidating the precise downstream signaling

pathways and mitochondrial effects of Caldaret to better understand its cardioprotective

mechanisms and to identify potential biomarkers for patient stratification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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